Product packaging for Ethoxy(propan-2-yl)amine hydrochloride(Cat. No.:CAS No. 1909313-11-6)

Ethoxy(propan-2-yl)amine hydrochloride

Cat. No.: B2363021
CAS No.: 1909313-11-6
M. Wt: 139.62
InChI Key: FNGAAKWIDNYABD-UHFFFAOYSA-N
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Description

Ethoxy(propan-2-yl)amine hydrochloride (CAS 1909313-11-6) is an organic amine compound supplied as its hydrochloride salt to enhance stability. With a molecular formula of C5H14ClNO and a molecular weight of 139.62 g/mol, this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . The structure of the parent amine, N-ethoxypropan-2-amine, features an ethoxy group linked to a secondary amine, which is also a propan-2-yl group, making it a valuable precursor for the synthesis of more complex molecules . Researchers utilize this amine hydrochloride in various synthetic pathways. Its application is demonstrated in the construction of heterocyclic systems, such as serving as a precursor in the synthesis of 2-(1-ethoxypropan-2-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a fused ring system of interest in pharmaceutical development . It is also employed in the synthesis of functionalized intermediates like 5-(1-ethoxypropan-2-ylamino)-N'-hydroxy-2,2-dimethylpentanimidamide, highlighting its role in introducing the 1-ethoxypropan-2-ylamino moiety into target structures . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed. The compound is associated with the MDL number MFCD29763229 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClNO B2363021 Ethoxy(propan-2-yl)amine hydrochloride CAS No. 1909313-11-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4-7-6-5(2)3;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGAAKWIDNYABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-11-6
Record name ethoxy(propan-2-yl)amine hydrochloride
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Synthetic Methodologies for Ethoxy Propan 2 Yl Amine Hydrochloride

Strategies for the Formation of the Amine and Ether Functionalities

The core structure of Ethoxy(propan-2-yl)amine (B3269732) contains two key functional groups: a secondary amine and an ether. The synthesis can be designed to form these groups in a specific sequence.

The formation of the secondary amine is a critical step. Several classical and modern methods are suitable for this transformation.

Reductive Amination: This is a widely used method to synthesize amines from carbonyl compounds. pressbooks.pub For Ethoxy(propan-2-yl)amine, this could involve the reaction of ethoxyamine with acetone. The reaction proceeds through an imine intermediate, which is then reduced to the secondary amine. pressbooks.pub Various reducing agents can be employed, with sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) being common laboratory choices. pressbooks.pub

N-Alkylation of Primary Amines: Another common approach is the direct alkylation of a primary amine with an alkyl halide. researchgate.net This involves a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net However, this method can suffer from a lack of selectivity, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. researchgate.netnih.gov To synthesize the target compound, this would involve reacting ethoxyamine with 2-bromopropane or isopropyl amine with an ethoxy-containing electrophile. Due to the potential for multiple alkylations, this is often a less preferred method without careful control of reaction conditions. pressbooks.pub

Table 1: Comparison of Amination Strategies
MethodReactantsGeneral ConditionsAdvantagesDisadvantages
Reductive AminationEthoxyamine + AcetoneReducing agent (e.g., NaBH4, H2/Catalyst)Good selectivity for secondary amine, wide substrate scope. pressbooks.pubRequires a carbonyl precursor.
N-AlkylationEthoxyamine + 2-BromopropaneBase, suitable solventConceptually simple SN2 reaction. researchgate.netRisk of over-alkylation leading to product mixtures. pressbooks.pubresearchgate.net

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org It involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of Ethoxy(propan-2-yl)amine, there are two primary disconnection approaches using this method:

Route A: Reacting sodium ethoxide (the alkoxide) with a suitable N-protected 2-aminopropanol derivative where the hydroxyl group is converted to a good leaving group (e.g., a tosylate or halide).

Route B: Reacting the alkoxide of 2-aminopropanol (N-protected) with an ethyl halide, such as ethyl bromide or ethyl iodide.

The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to facilitate the SN2 mechanism. byjus.com The temperature for the reaction generally ranges from 50-100 °C. byjus.com Since the Williamson synthesis is an SN2 reaction, it is most efficient with primary alkyl halides. masterorganicchemistry.comlibretexts.org Therefore, Route B, using an ethyl halide, would be the preferred pathway to minimize competing elimination reactions that can occur with secondary halides. masterorganicchemistry.comlibretexts.org

Formation of the Hydrochloride Salt

Once the free base, Ethoxy(propan-2-yl)amine, has been synthesized and purified, it is converted into its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and water solubility. spectroscopyonline.com

The formation of an amine hydrochloride salt is a straightforward acid-base reaction. spectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from an acid, in this case, hydrochloric acid (HCl). spectroscopyonline.com

A common laboratory procedure involves dissolving the purified free amine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. sciencemadness.orgprepchem.com Then, a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) or gaseous hydrogen chloride is added to the amine solution. sciencemadness.orggoogle.com The addition of HCl protonates the amine, leading to the precipitation of the hydrochloride salt from the solution. spectroscopyonline.comsciencemadness.org The use of anhydrous conditions is often preferred to prevent the incorporation of water into the final salt product.

After precipitation, the solid hydrochloride salt is isolated from the reaction mixture.

Isolation: The most common method for isolation is vacuum filtration. The precipitated solid is collected on a filter paper in a Buchner funnel, and the solvent is removed by suction. The collected solid is then washed with a cold, non-polar solvent (like diethyl ether) to remove any remaining soluble impurities. researchgate.net

Purification: If the isolated salt is not of sufficient purity, recrystallization is the primary method of purification. This involves dissolving the salt in a minimum amount of a suitable hot solvent or solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. researchgate.net Common solvents for recrystallizing hydrochloride salts include isopropanol, ethanol, or mixtures like methanol/ethyl acetate. prepchem.comresearchgate.net As the solution cools, the purified salt crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration and dried under vacuum.

Table 2: Isolation and Purification Techniques
TechniqueDescriptionCommon SolventsPurpose
FiltrationSeparation of the solid salt from the liquid solvent.Reaction solvent (e.g., Diethyl Ether, Ethyl Acetate).Initial isolation of the crude product.
Solvent WashingRinsing the isolated solid with a cold solvent.Diethyl Ether, Hexane. researchgate.netRemoval of soluble, non-polar impurities.
RecrystallizationDissolving the crude salt in a hot solvent and allowing it to cool and crystallize.Isopropanol, Ethanol, Methanol/Ethyl Acetate. prepchem.comresearchgate.netHigh-level purification to obtain a crystalline solid.

Advanced Synthetic Techniques Applicable to Ethoxy(propan-2-yl)amine Hydrochloride

Beyond classical methods, several advanced synthetic strategies could be employed for a more efficient or selective synthesis of the parent amine.

Catalytic Deaminative Coupling: Modern methods allow for the synthesis of unsymmetrical secondary amines through the coupling of two different primary amines, promoted by transition metal catalysts such as ruthenium or palladium. marquette.eduresearchgate.netacs.org This approach could potentially form the target amine by coupling isopropyl amine and ethoxyamine, releasing ammonia as the only byproduct, which is environmentally advantageous. researchgate.net

Self-Limiting Alkylation: To overcome the challenge of overalkylation in traditional SN2 reactions, methods using ammonia surrogates like N-aminopyridinium salts have been developed. nih.govacs.org These reagents undergo selective monoalkylation, and subsequent removal of the pyridinium group yields the desired secondary amine without the formation of overalkylation byproducts. nih.gov This strategy offers a high degree of control in the synthesis of complex secondary amines.

Catalytic Hydrogenation of Nitriles: Another advanced route involves the reductive amination of nitriles. researchgate.net This can be a one-pot method for creating unsymmetrical secondary amines with high yields and selectivity, often using platinum or palladium-based catalysts. researchgate.net

These advanced techniques offer improvements in terms of selectivity, efficiency, and environmental impact compared to more traditional synthetic routes.

Biocatalytic Pathways for Chiral Amine Synthesis

Biocatalysis has become a well-established and powerful technology for conducting clean and straightforward stereoselective transformations under mild reaction conditions nih.gov. Chiral amines are crucial building blocks for a vast number of valuable compounds, including active pharmaceutical ingredients (APIs) rsc.org. Traditional chemical methods for synthesizing chiral amines often suffer from a lack of stereoselectivity and require harsh reaction conditions. In contrast, biocatalytic methods, which employ enzymes, offer high efficiency and selectivity in a more sustainable manner nih.gov.

Enzymes such as transaminases, oxidases, amine dehydrogenases, and imine reductases are instrumental in the synthesis of chiral amines nih.govresearchgate.net. These biocatalysts can be engineered through techniques like directed evolution to enhance their activity, stability, and substrate scope nih.govsemanticscholar.org.

Key Enzymes in Chiral Amine Synthesis:

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, producing a chiral amine with excellent enantioselectivity rsc.orgacs.org. The process is often reversible, and strategies are employed to shift the equilibrium towards product formation rsc.org.

Amine Dehydrogenases (AmDHs): AmDHs facilitate the reductive amination of a ketone or aldehyde using ammonia as the amino donor and a cofactor like NAD(P)H nih.gov. Native AmDHs have demonstrated effectiveness in synthesizing short-chain chiral alkyl amines and amino alcohols frontiersin.orgresearchgate.netyork.ac.uk. For the synthesis of ethoxy(propan-2-yl)amine, a suitable ketone precursor would be 1-ethoxypropan-2-one.

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of a pre-formed imine or the direct reductive amination of a ketone with an amine, offering a broad substrate scope for producing primary, secondary, and tertiary amines researchgate.net.

The application of these biocatalytic methods can be illustrated by the synthesis of structurally similar amines. For instance, studies have shown the successful synthesis of (S)-1-methoxypropan-2-amine with high conversion and enantiomeric excess using native amine dehydrogenases frontiersin.orgresearchgate.netyork.ac.uk.

Illustrative Performance of Biocatalytic Methods for Chiral Amine Synthesis
Enzyme TypeSubstrate ExampleProduct ExampleConversion (%)Enantiomeric Excess (ee %)
Amine Dehydrogenase (AmDH)1-Methoxypropan-2-one(S)-1-methoxypropan-2-amine>9998.1
Amine Dehydrogenase (AmDH)Butan-2-one(S)-butan-2-amine>9993.6
Transaminase (ATA)Propiophenone(R)-1-Phenylethylamine95>99

Continuous Flow Synthesis Methods

Continuous flow chemistry has gained significant traction in recent years as a method to improve the efficiency and safety of chemical processes, including the synthesis of active pharmaceutical ingredients mdpi.com. This approach involves performing chemical reactions in a continuously flowing stream within a reactor, offering several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability mdpi.comnih.govscielo.br.

For the synthesis of amines, continuous flow reactors can be utilized for various reaction types, including reductive amination and hydrogenation researchgate.netresearchgate.net. The use of packed-bed reactors containing heterogeneous catalysts is a common strategy in continuous flow synthesis, allowing for efficient catalyst use and easy product separation researchgate.netnih.gov.

Application of Continuous Flow in Amine Synthesis:

A potential continuous flow synthesis of ethoxy(propan-2-yl)amine could involve the reductive amination of 1-ethoxypropan-2-one. In this process, a solution of the ketone and an ammonia source would be continuously pumped through a heated reactor packed with a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a stream of hydrogen gas researchgate.netnih.gov. The reaction parameters, including temperature, pressure, and flow rate, can be precisely controlled to optimize the yield and selectivity of the desired amine.

The benefits of this approach include:

Improved Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions mdpi.com.

Enhanced Efficiency: The superior heat and mass transfer in flow reactors can lead to faster reaction times and higher yields compared to batch processes mdpi.com.

Scalability: Scaling up production in a continuous flow system is often a matter of running the system for a longer duration or by numbering-up parallel reactors, which can be more straightforward than scaling up batch reactors nih.govscielo.br.

Comparison of Batch vs. Continuous Flow for a Hypothetical Reductive Amination
ParameterBatch SynthesisContinuous Flow Synthesis
Reaction TimeSeveral hoursMinutes to hours
Typical YieldVariable, often moderate to goodOften higher due to better control
Process SafetyHigher risk with large volumesInherently safer with small volumes
ScalabilityRequires larger reactors, can be complexAchieved by longer run times or parallelization

Chemical Reactivity and Transformation Studies of Ethoxy Propan 2 Yl Amine Hydrochloride

Primary Reaction Classes

The reactivity of ethoxy(propan-2-yl)amine (B3269732) is characterized by the transformations typical of amines, including oxidation, reduction, and nucleophilic substitution. The hydrochloride salt form renders the amine non-nucleophilic; therefore, it typically requires treatment with a base to liberate the free amine before it can participate in these reactions.

The oxidation of the amine group in ethoxy(propan-2-yl)amine can lead to different products depending on the oxidizing agent and the reaction conditions. While specific studies on this compound are limited, analogous reactions with similar secondary amines suggest that oxidation could yield products such as nitroxide radicals or other oxidized species. For instance, controlled oxidation could potentially form a corresponding nitroso derivative.

The N-O bond in alkoxyamines is susceptible to cleavage by reducing agents. The reduction of ethoxy(propan-2-yl)amine would likely proceed via the cleavage of this bond. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation could be employed. This reductive cleavage would be expected to yield a mixture of propan-2-amine and ethanol, effectively breaking the molecule into its constituent amine and alcohol fragments.

Upon deprotonation to its free base form, N-ethoxypropan-2-amine acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. It can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. mnstate.edu This Sₙ2 reaction results in the formation of a new carbon-nitrogen bond, yielding a tertiary amine. However, the reactivity can be influenced by steric hindrance from the isopropyl group. The basicity of the amine is a crucial factor governing its nucleophilicity and, consequently, the rate of substitution. nih.gov

Over-alkylation to form a quaternary ammonium (B1175870) salt is a common issue in such reactions. mnstate.edu The resulting tertiary amine can compete with the starting secondary amine for the alkyl halide, leading to a mixture of products. mnstate.edu

Derivatization Strategies for Functionalization

The amine group is a key handle for introducing new functionalities onto the molecule through derivatization. Acylation and alkylation are two of the most common and effective strategies for this purpose.

Acylation of the free amine form of ethoxy(propan-2-yl)amine with acylating agents like acid chlorides or anhydrides is a robust method for forming amides. mnstate.edu These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mnstate.edu This transformation effectively converts the amine into a less basic and more stable amide functional group.

Acylating AgentProduct StructureGeneral Conditions
Acetyl ChlorideN-acetyl-N-ethoxypropan-2-amineAprotic solvent, base (e.g., triethylamine)
Benzoyl ChlorideN-benzoyl-N-ethoxypropan-2-amineAprotic solvent, base (e.g., pyridine)
Acetic AnhydrideN-acetyl-N-ethoxypropan-2-amineAprotic solvent, base (e.g., pyridine)

Alkylation introduces an alkyl group onto the nitrogen atom. As mentioned, direct alkylation with alkyl halides can be difficult to control, often leading to polyalkylation. mnstate.edu To achieve selective mono-alkylation, an excess of the amine can be used relative to the alkylating agent. mnstate.edu

Alternative strategies provide better control over the degree of functionalization. For example, reductive amination, which involves reacting an amine with a ketone or aldehyde, is a powerful method for forming C-N bonds in a controlled manner. While typically used for primary amines, variations of this method could be adapted for selective functionalization.

Alkylation MethodReagentsProduct TypeKey Considerations
Direct AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineRisk of over-alkylation to quaternary ammonium salt. mnstate.edu
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Tertiary AmineProvides controlled, selective alkylation.
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl CompoundForms a C-N bond via conjugate addition.

Derivatization for Analytical and Research Purposes

Derivatization is a common strategy to enhance the detectability and separation of analytes in various analytical techniques. For secondary amines like ethoxy(propan-2-yl)amine, several reagents can be employed for this purpose.

With Diethyl Ethoxymethylenemalonate (DEEMM):

Diethyl ethoxymethylenemalonate (DEEMM) is a well-established derivatizing agent for primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol. While the reaction with primary amines is typically rapid, secondary amines react at a slower rate. The resulting derivative is a stable N-substituted aminomethylenemalonate, which often exhibits enhanced ultraviolet (UV) absorbance or fluorescence, facilitating its detection in chromatographic methods such as high-performance liquid chromatography (HPLC).

The general reaction scheme for the derivatization of a secondary amine with DEEMM is as follows:

R₂NH + EtOCH=C(COOEt)₂ → R₂N-CH=C(COOEt)₂ + EtOH

For ethoxy(propan-2-yl)amine, the expected product would be diethyl 2-((ethoxy(propan-2-yl)amino)methylene)malonate. The reaction conditions, such as pH and temperature, would need to be optimized to ensure complete derivatization.

Reaction Conditions for DEEMM Derivatization

ParameterTypical Condition
Solvent Acetonitrile (B52724), Methanol, or aqueous buffer
pH Alkaline (typically pH 8-10)
Temperature Room temperature to slightly elevated (e.g., 50-70°C)
Reaction Time Minutes to hours, depending on the amine's reactivity

With Cyanogen (B1215507) Bromide Fluoride (B91410) (CNBF):

Cyanogen bromide (CNBr) is a classic reagent for the cyanation of secondary amines, leading to the formation of N-cyanamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of cyanogen bromide, with the bromide ion acting as a leaving group. While cyanogen bromide is commonly used, related reagents like cyanogen bromide fluoride (CNBF) could potentially be employed for similar transformations, although literature specifically detailing the use of CNBF for derivatizing simple secondary amines is scarce. The general reaction with cyanogen bromide is:

R₂NH + BrCN → R₂N-CN + HBr

The resulting N-cyanamide derivative can be analyzed by various techniques. It is important to note that cyanogen halides are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Protonation Equilibrium and Related Studies

The basicity of an amine is a fundamental property that governs its behavior in acidic or neutral environments. For ethoxy(propan-2-yl)amine hydrochloride, understanding its protonation equilibrium is crucial for predicting its reactivity and for applications where pH control is important.

In ethoxy(propan-2-yl)amine, there are two potential sites for protonation: the nitrogen atom of the amine group and the oxygen atom of the ethoxy group. The lone pair of electrons on the nitrogen atom is generally more available for protonation compared to the oxygen atom's lone pairs, which are more involved in resonance with the adjacent alkyl group. Therefore, the primary site of protonation is expected to be the nitrogen atom, forming the corresponding ammonium cation.

CH₃CH₂-O-NH(CH(CH₃)₂) + H⁺ ⇌ CH₃CH₂-O-N⁺H₂(CH(CH₃)₂)

Computational studies and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to definitively confirm the protonation site.

The basicity of an amine is quantified by the pKa of its conjugate acid. For alkoxyamines, the pKa values of their protonated forms are generally in the range of 1.5 to 5. This indicates that they are significantly weaker bases than typical alkylamines (pKa ~10-11). The reduced basicity is attributed to the electron-withdrawing inductive effect of the adjacent oxygen atom, which decreases the electron density on the nitrogen atom, making its lone pair less available for protonation.

The thermodynamics of protonation can be described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters can be determined experimentally through techniques like potentiometric titration and calorimetry.

Thermodynamic Parameters of Amine Protonation (General Values)

Thermodynamic ParameterTypical Value for Amine ProtonationSignificance
ΔG° NegativeSpontaneous process
ΔH° Negative (Exothermic)Favorable enthalpy change
ΔS° Generally small and can be positive or negativeChange in ordering of the system

For ethoxy(propan-2-yl)amine, the specific thermodynamic values for its protonation would provide valuable insights into its acid-base chemistry.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

As a secondary amine, ethoxy(propan-2-yl)amine is expected to participate in reactions typical of this functional group. Many of these reactions proceed through nucleophilic substitution or addition pathways. For instance, in reactions with electrophiles such as alkyl halides, the nitrogen atom acts as a nucleophile.

A common mechanistic pathway is the Sₙ2 (bimolecular nucleophilic substitution) reaction. In this mechanism, the lone pair of the nitrogen atom attacks the electrophilic carbon of the substrate, leading to the displacement of a leaving group in a single concerted step.

R₂NH + R'-X → [R₂N⁺H-R']X⁻

The initial product is a tertiary ammonium salt, which can then be deprotonated to yield the free tertiary amine. The steric hindrance around the nitrogen atom and the nature of the electrophile and leaving group will influence the rate and feasibility of such reactions.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with one of its isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H), one can follow its path and gain insights into bond-forming and bond-breaking steps.

For instance, to confirm the nucleophilic role of the nitrogen atom in a reaction, one could synthesize ¹⁵N-labeled ethoxy(propan-2-yl)amine. By analyzing the products using mass spectrometry or NMR spectroscopy, the location of the ¹⁵N label can be determined, confirming its incorporation into the new chemical bond.

Similarly, deuterium (B1214612) labeling of the N-H proton could be used to study proton transfer steps in a reaction mechanism. The presence or absence of the deuterium label in the products or intermediates can provide evidence for the involvement of this proton in the rate-determining step or other key mechanistic events. While specific isotopic labeling studies on this compound may not be readily available, the principles of this technique are broadly applicable to understanding its chemical transformations.

Advanced Spectroscopic and Structural Characterization of Ethoxy Propan 2 Yl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. In the case of Ethoxy(propan-2-yl)amine (B3269732) hydrochloride, the spectrum would be expected to show distinct signals corresponding to the ethoxy and propan-2-yl groups.

Based on the structure, the following proton signals can be predicted. The ethoxy group would exhibit a triplet for the methyl protons (-CH₃) due to coupling with the adjacent methylene (B1212753) protons, and a quartet for the methylene protons (-O-CH₂-) due to coupling with the methyl protons. The propan-2-yl group would show a doublet for the two equivalent methyl protons (-CH(CH₃)₂) resulting from coupling to the single methine proton, and a multiplet (likely a septet) for the methine proton (-CH) due to coupling with the six methyl protons. The protons attached to the nitrogen atom may appear as a broad signal, and its chemical shift could be influenced by the solvent and concentration.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

Chemical GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ethoxy -CH₃~1.2Triplet (t)3H
Isopropyl -CH(CH₃)₂~1.3Doublet (d)6H
Isopropyl -CH~3.5Multiplet (m)1H
Ethoxy -O-CH₂-~4.0Quartet (q)2H
Amine N-HVariableBroad Singlet (br s)2H

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments within a molecule. For Ethoxy(propan-2-yl)amine hydrochloride, four distinct signals would be anticipated in the ¹³C NMR spectrum.

The ethoxy group would show two signals: one for the methyl carbon and another for the methylene carbon. The propan-2-yl group would also exhibit two signals: one for the two equivalent methyl carbons and one for the methine carbon. The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen and nitrogen atoms.

A hypothetical ¹³C NMR data table is provided below.

Chemical GroupPredicted Chemical Shift (δ, ppm)
Ethoxy -CH₃~15
Isopropyl -C(CH₃)₂~22
Isopropyl -CH~50
Ethoxy -O-CH₂-~70

Advanced 2D NMR Techniques

To confirm the assignments from ¹H and ¹³C NMR and to establish definitive connectivity, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

An HSQC spectrum would show correlations between directly bonded protons and carbons. For instance, it would link the proton signal of the ethoxy methyl group to its corresponding carbon signal. An HMBC spectrum, on the other hand, reveals longer-range couplings (typically over two to three bonds). This would be instrumental in connecting the ethoxy group to the propan-2-ylamino moiety by showing a correlation between the ethoxy methylene protons and the isopropyl methine carbon, for example.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound (C₅H₁₄ClNO), HRMS would be expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ with a very accurate mass. This allows for the unambiguous determination of its elemental composition.

IonCalculated Exact Mass
[C₅H₁₄NO]⁺104.1070

Electrospray Ionization (ESI) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like amine hydrochlorides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI in the positive ion mode would readily produce the protonated molecular ion [M+H]⁺, which corresponds to the free amine C₅H₁₃NO. This allows for the determination of the molecular weight of the free amine. Further fragmentation of this ion in the mass spectrometer (MS/MS) would provide additional structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For this compound, characteristic FT-IR absorption bands would be expected. The presence of the ammonium (B1175870) salt would likely result in broad N-H stretching bands in the region of 3200-2800 cm⁻¹. C-H stretching vibrations from the ethoxy and propan-2-yl groups would appear around 2980-2850 cm⁻¹. The C-O stretching of the ethoxy group would be anticipated in the 1150-1085 cm⁻¹ region, while C-N stretching vibrations would likely be observed in the 1250-1020 cm⁻¹ range. Fingerprint region bands below 1500 cm⁻¹ would correspond to various bending and skeletal vibrations, further defining the molecule's structure. Without experimental data, a precise table of observed frequencies and their assignments for the title compound cannot be constructed.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, usually from a laser. It is particularly sensitive to non-polar bonds and symmetric vibrations.

A Raman spectrum of this compound would be expected to show strong peaks for the C-H stretching and bending modes of the alkyl groups. The C-C and C-O skeletal vibrations would also be Raman active. While N-H stretching can be observed, it is often weaker and broader than in the IR spectrum. As with FT-IR, specific Raman shifts and their assignments for this compound are not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. Such a study would reveal the exact conformation of the molecule in the solid state, the nature of the hydrogen bonding between the ammonium group and the chloride anion, and other intermolecular interactions that stabilize the crystal lattice. This information is crucial for understanding the compound's physical properties. Studies on other amine hydrochlorides have shown that the crystal structures are often stabilized by extensive hydrogen-bonding networks.

Other Analytical Techniques for Purity and Identity Confirmation

A variety of other analytical methods are essential for confirming the purity and identity of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed.

While a specific, validated HPLC method for this compound is not documented in the searched literature, a general approach can be outlined. The separation would typically be carried out on a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the amine and achieve good peak shape. Detection could be accomplished using a UV detector at a low wavelength (around 200-210 nm) since the compound lacks a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

A hypothetical data table for an HPLC method is presented below for illustrative purposes, as no specific experimental data is available.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The results are compared to the theoretical values calculated from the molecular formula to confirm the elemental composition and purity of the compound.

The molecular formula for this compound is C₅H₁₄ClNO. The theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
CarbonC12.01560.05
HydrogenH1.011414.14
ChlorineCl35.45135.45
NitrogenN14.01114.01
OxygenO16.00116.00
Total 139.65

From these values, the theoretical percentage of each element can be determined:

ElementPercentage (%)
C 43.01
H 10.13
Cl 25.39
N 10.03
O 11.45

Experimental results from an elemental analyzer for a pure sample of this compound should be in close agreement with these theoretical values, typically within ±0.4%. No experimental elemental analysis data for this specific compound has been reported in the searched sources.

Computational and Theoretical Chemistry Investigations of Ethoxy Propan 2 Yl Amine Hydrochloride

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic properties and reactivity of molecules. These methods, based on the principles of quantum mechanics, can predict various molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT calculations for Ethoxy(propan-2-yl)amine (B3269732) hydrochloride would typically involve optimizing the molecular geometry to find its most stable conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule.

Key reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 1: Illustrative Reactivity Descriptors for a Representative Amine Hydrochloride Calculated using DFT

DescriptorCalculated Value (eV)
Ionization Potential (I)8.50
Electron Affinity (A)1.20
Electronegativity (χ)4.85
Hardness (η)3.65
Softness (S)0.27
Electrophilicity Index (ω)3.22

Ab initio calculations are another class of quantum chemical methods that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties. For Ethoxy(propan-2-yl)amine hydrochloride, ab initio calculations can be used to determine:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Vibrational Frequencies: The frequencies at which the molecule's bonds vibrate, which correspond to peaks in its infrared and Raman spectra.

These calculated properties provide a detailed understanding of the molecule's physical and chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity.

HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital without electrons. It is associated with the molecule's ability to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the analysis of its frontier orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Representative Amine Hydrochloride

OrbitalEnergy (eV)
HOMO-6.8
LUMO-0.5
HOMO-LUMO Gap6.3

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or in the solid state.

By simulating the interactions between multiple molecules of this compound and with solvent molecules, MD can be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the amine hydrochloride and surrounding molecules.

Diffusion Coefficients: The rate at which the molecule moves through a solvent.

Radial Distribution Functions: The probability of finding another atom at a certain distance from a reference atom, which reveals the local structure of the system.

These simulations are crucial for understanding the macroscopic properties of the compound based on its microscopic interactions.

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical infrared (IR) and Raman spectra of this compound can be generated from the vibrational frequencies calculated using quantum chemical methods like DFT or ab initio calculations. These theoretical spectra can be used to:

Assign Vibrational Modes: Help in the interpretation of experimental spectra by assigning specific peaks to the corresponding molecular vibrations (e.g., N-H stretch, C-O stretch, C-N stretch).

Confirm Molecular Structure: The agreement between the theoretical and experimental spectra can provide strong evidence for the predicted molecular structure.

Study Conformational Isomers: Different conformers of the molecule will have distinct vibrational spectra, which can be predicted and compared with experimental results.

The generation of theoretical spectra is a powerful tool for linking the microscopic molecular structure to the macroscopic spectroscopic measurements.

Table 3: Illustrative Predicted Vibrational Frequencies and Intensities for Key Functional Groups of a Representative Amine Hydrochloride

Vibrational ModePredicted Frequency (cm-1)Predicted IR IntensityPredicted Raman Activity
N-H Stretch3250HighModerate
C-H Stretch (Alkyl)2980-2850ModerateHigh
N-H Bend1600ModerateLow
C-O Stretch (Ether)1120HighModerate
C-N Stretch1050ModerateLow

Electronic Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. elixirpublishers.commdpi.com It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. These calculated energies can be correlated with the absorption bands observed in UV-Visible spectroscopy.

Detailed Research Findings:

A comprehensive search of scientific literature and chemical databases did not yield specific TD-DFT studies focused on this compound. Therefore, detailed research findings, including specific excitation energies, oscillator strengths, and orbital contributions for this compound, are not publicly available.

However, a theoretical TD-DFT investigation of this compound would typically proceed by first optimizing the molecule's ground-state geometry using a suitable DFT functional and basis set. Following this, TD-DFT calculations would be performed to compute the vertical excitation energies. The results would allow for the prediction of the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions.

A hypothetical data table generated from such a study would look like this:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁Data not availableData not availableData not availablee.g., HOMO → LUMO
S₀ → S₂Data not availableData not availableData not availablee.g., HOMO-1 → LUMO
S₀ → S₃Data not availableData not availableData not availablee.g., HOMO → LUMO+1

Excitation Energy: The energy difference between the ground state and the excited state.

Wavelength: The predicted wavelength at which the molecule absorbs light.

Oscillator Strength: A dimensionless quantity that expresses the theoretical intensity of an electronic transition.

Major Orbital Contributions: Identifies the primary molecular orbitals involved in the electron's transition (e.g., HOMO - Highest Occupied Molecular Orbital, LUMO - Lowest Unoccupied Molecular Orbital).

Such an analysis would reveal the nature of the electronic transitions (e.g., n→π, π→π) and how the ethoxy and propan-2-yl groups influence the electronic structure and spectral properties of the amine.

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling is crucial for understanding the energetics and mechanisms of chemical reactions. For this compound, this includes quantifying its inherent basicity and modeling its behavior in reactive environments.

Proton Affinity and Basicity Calculations

Proton Affinity (PA) and Gas-Phase Basicity (GB) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects. researchgate.netnist.gov Proton affinity is defined as the negative of the enthalpy change (–ΔH) for the gas-phase protonation of a molecule, while gas-phase basicity is the negative of the Gibbs free energy change (–ΔG) for the same reaction. researchgate.net These values can be accurately calculated using high-level quantum chemical methods.

Detailed Research Findings:

Specific computational studies determining the proton affinity or gas-phase basicity of Ethoxy(propan-2-yl)amine are not available in the reviewed scientific literature. Such calculations would involve optimizing the structures of the neutral Ethoxy(propan-2-yl)amine molecule and its protonated form (the cation of the hydrochloride salt). The energy difference between these two species, after correcting for zero-point vibrational energy and thermal contributions, would yield the PA and GB.

The primary site of protonation would be the nitrogen atom due to its lone pair of electrons. The calculations would quantify the influence of the ethoxy and isopropyl substituents on the nitrogen's ability to accept a proton. Generally, electron-donating alkyl groups increase the basicity of amines.

A prospective data table from such a computational study would include:

Thermochemical QuantityCalculated Value (kJ/mol)Method/Basis Set
Electronic Energy (Neutral)Data not availablee.g., B3LYP/6-311+G(d,p)
Electronic Energy (Protonated)Data not availablee.g., B3LYP/6-311+G(d,p)
Proton Affinity (PA)Data not availablee.g., G3MP2
Gas-Phase Basicity (GB)Data not availablee.g., G3MP2

These theoretical values are invaluable for understanding reaction mechanisms where proton transfer is a key step and for benchmarking the reactivity of this amine against others.

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along a reaction pathway. cmu.edu Computational chemistry allows for the locating and characterization of these fleeting transition state structures. By calculating the energy of the reactants and the transition state, the activation energy barrier for a reaction can be determined, which is essential for predicting the reaction rate.

Detailed Research Findings:

There are no published studies applying Transition State Theory to specific reactions involving this compound. Theoretical investigations could, for example, model its formation or decomposition pathways. One potential reaction for study is the homolytic cleavage of the N-O bond in the neutral amine, a common reaction pathway for alkoxyamines. acs.org

A TST study of this process would involve:

Optimizing the geometry of the reactant molecule (Ethoxy(propan-2-yl)amine).

Locating the transition state structure for N-O bond cleavage.

Calculating the vibrational frequencies to confirm the nature of the stationary points (a minimum for the reactant, a first-order saddle point for the transition state).

Calculating the activation energy (ΔG‡ or ΔH‡) as the energy difference between the transition state and the reactant.

The results would be presented in a reaction coordinate diagram, and the key data could be tabulated as follows:

SpeciesEnthalpy (Hartree)Gibbs Free Energy (Hartree)Activation Barrier (kJ/mol)
ReactantData not availableData not availableN/A
Transition StateData not availableData not availableData not available
Product(s)Data not availableData not availableN/A

Applying TST would provide fundamental insights into the stability and reactivity of the N-O bond in this molecule, which is critical for understanding its potential applications and degradation mechanisms.

Research Applications and Broader Utility in Organic Chemistry

Ethoxy(propan-2-yl)amine (B3269732) Hydrochloride as a Synthetic Building Block

In the field of organic chemistry, a synthetic building block is a readily available chemical compound that can be used to assemble more complex molecules. Ethoxy(propan-2-yl)amine hydrochloride serves this purpose, particularly in the synthesis of pharmaceutical compounds. Its bifunctional nature, containing both an amine and an ether linkage, allows for a variety of chemical transformations.

The amine group provides a nucleophilic center that can participate in reactions such as alkylation, acylation, and condensation. The ethoxy group, while generally less reactive, influences the molecule's solubility and steric properties, which can be crucial in directing the outcome of a chemical reaction. The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and use in aqueous reaction media.

Development of Chemical Reagents and Intermediates

This compound functions as a key intermediate in multi-step synthetic pathways. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The unique combination of functional groups in this compound allows it to be a precursor for a range of more complex chemical reagents.

For instance, the secondary amine can be modified to create various derivatives. It can undergo oxidation to form corresponding nitroso or oxime derivatives, or it can be a part of reductive amination reactions involving aldehydes or ketones. These transformations are fundamental in organic synthesis for creating carbon-nitrogen bonds, which are prevalent in many biologically active molecules.

Applications in Solid-Phase Organic Synthesis (SPOS) and Peptide Synthesis (SPPS)

Solid-phase synthesis is a technique where molecules are built up, step-by-step, on an insoluble polymer support (resin). This method simplifies the purification process, as excess reagents and byproducts can be washed away by filtration. While direct applications of this compound in SPOS or SPPS are not extensively documented in the provided search results, the principles of these techniques often involve the use of amine-functionalized molecules.

In solid-phase peptide synthesis (SPPS), for example, a peptide chain is assembled by sequentially adding protected amino acids to a growing chain anchored to a solid support. The process relies on the repetitive formation of amide (peptide) bonds between a free amine group on the resin-bound chain and the carboxylic acid of the next amino acid.

Design of Functionalized Resins

The functionalization of resins is a critical aspect of solid-phase synthesis. Resins are typically functionalized with reactive groups, such as amines or hydroxyls, which serve as the anchor point for the synthesis. While there is no specific mention of this compound being used for this purpose, amines in general are crucial for creating certain types of resins. For example, aminomethylated polystyrene resins are common solid supports in SPPS. The amine group on the resin acts as the nucleophile to which the first amino acid is attached.

Investigations in Corrosion Inhibition Studies

While direct studies on this compound as a corrosion inhibitor were not found, research on related compounds, such as ethoxylated fatty amines, provides insight into the potential role of its structural components. Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal.

Studies on ethoxylated fatty amines have shown that their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid increases with higher concentrations of the inhibitor and a greater number of ethylene (B1197577) oxide units. The inhibitive action is attributed to the adsorption of these molecules onto the metal surface. The amine group and the ethoxy groups can act as adsorption centers. The nitrogen atom of the amine can coordinate with the metal surface, and the oxygen atoms of the ethoxy groups can also participate in this interaction. This forms a protective layer that isolates the metal from the corrosive medium. It is plausible that the ethoxy and amine functionalities in this compound could confer similar, albeit likely less pronounced, corrosion-inhibiting properties due to its smaller molecular size compared

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